![molecular formula C12H15FN2O2 B1481424 8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 2098117-19-0](/img/structure/B1481424.png)
8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
The compound “8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane” is a type of fluorinated pyridine . Fluorinated pyridines are interesting due to their unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Synthesis Analysis
The synthesis of fluoropyridines is a challenging problem . Various methods have been developed for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .Chemical Reactions Analysis
The chemical reactions of fluoropyridines can involve various synthetic routes . For example, methods for the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds have been presented .Physical And Chemical Properties Analysis
Fluoropyridines have interesting and unusual physical and chemical properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Scientific Research Applications
Pharmacogenomics in Cancer Therapy
8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane may have implications in the field of pharmacogenomics, particularly in cancer therapy involving Fluoropyrimidine and Oxaliplatin (FluOx). These drugs are commonly used in treating colorectal, ovarian, and gastrointestinal cancers. Research indicates the importance of patient stratification based on genetic profiles to predict drug toxicity and efficacy, potentially improving treatment outcomes and cost-effectiveness (Di Francia et al., 2015).
Environmental Contaminant Remediation
Another potential application involves the remediation of environmental contaminants, particularly 1,4-Dioxane. This compound, often found in groundwater, poses significant challenges due to its stability and mobility. Techniques such as controlled release materials (CRMs) could offer new approaches for the sustained treatment of such contaminants, where compounds like 8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane might play a role in developing more effective remediation strategies (O’Connor et al., 2018).
Synthesis of Anti-inflammatory Compounds
This compound could also be a key intermediate in the synthesis of anti-inflammatory drugs, such as Flurbiprofen. Efficient synthesis methods for such intermediates are crucial for developing pharmaceuticals that are both effective and economically viable (Qiu et al., 2009).
Antimycotic Applications
In the field of antimycotics, compounds like Flucytosine (5-FC), which is converted into 5-fluorouracil (5-FU) inside fungal cells, inhibit RNA and DNA synthesis. The role of fluorinated compounds, including potentially 8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane, in enhancing the effectiveness of such treatments through better delivery mechanisms or as part of novel drug formulations could be significant (Vermes et al., 2000).
Cancer Imaging and Diagnosis
Additionally, in oncology, compounds like [18F]FLT (Fluorothymidine) are used in PET imaging to assess tumor proliferation. Fluorinated compounds, due to their properties, could play a role in developing new imaging agents or enhancing existing ones for more accurate cancer diagnosis and monitoring (Been et al., 2004).
Future Directions
Fluoropyridines have been increasingly used in the development of new pharmaceuticals and agrochemicals . The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .
properties
IUPAC Name |
8-(2-fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-11-9-10(1-4-14-11)15-5-2-12(3-6-15)16-7-8-17-12/h1,4,9H,2-3,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBNPYUOTQXTJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=CC(=NC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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